Product packaging for N-benzyl-5-bromopyridin-2-amine(Cat. No.:CAS No. 280116-83-8)

N-benzyl-5-bromopyridin-2-amine

Cat. No.: B188518
CAS No.: 280116-83-8
M. Wt: 263.13 g/mol
InChI Key: VBEIBTVCMGLBRT-UHFFFAOYSA-N
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Description

Significance and Research Context of Pyridine-Amine Scaffolds in Modern Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic aromatic compound structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts unique properties, including basicity, polarity, and the ability to engage in hydrogen bonding, which are highly desirable in medicinal chemistry. enpress-publisher.comnih.gov Pyridine-amine scaffolds, which incorporate an amine group onto the pyridine ring, are considered "privileged structures" in drug discovery. rsc.orgrsc.org This is because they are found in a vast array of biologically active compounds, including natural products like alkaloids, vitamins such as niacin and pyridoxine, and numerous FDA-approved drugs. rsc.orgrsc.org

The versatility of the pyridine scaffold allows for its incorporation into molecules targeting a wide range of diseases. rsc.org Its ability to enhance the solubility and bioavailability of less soluble compounds makes it a key component in pharmaceutical formulation. enpress-publisher.comresearchgate.net The presence of the amine group provides an additional site for substitution, enabling the synthesis of large libraries of compounds for high-throughput screening and the fine-tuning of pharmacological activity. nih.gov Consequently, pyridine derivatives are integral to the development of new therapeutic agents, with applications ranging from antibacterial and anticancer to anti-tubercular agents. nih.govrsc.orgrsc.org

Historical Development of N-Alkylated Pyridine Amine Chemistry Relevant to N-benzyl-5-bromopyridin-2-amine

The history of pyridine chemistry dates back to the 19th century, with its initial isolation from picoline by Anderson in 1846 and the subsequent elucidation of its structure. rsc.orgrsc.org Landmark syntheses, such as the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924), established foundational methods for creating the pyridine ring itself. wikipedia.org

The development of N-alkylated pyridine amines, such as this compound, is built upon the broader field of amine N-alkylation, a cornerstone of organic synthesis. rsc.org Early methods often involved the reaction of an amine with an alkyl halide under basic conditions. rsc.org However, a significant challenge in this area has always been controlling the extent of alkylation to selectively produce secondary or tertiary amines without forming mixtures. acs.org

The advent of modern transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted pyridine amines. The Buchwald-Hartwig amination, for example, provides a powerful and general method for forming carbon-nitrogen bonds, allowing for the precise construction of N-aryl and N-alkyl pyridine amines from halo-pyridines. acs.orgnih.gov Recent innovations have focused on achieving selective mono-alkylation. One novel strategy involves the use of N-aminopyridinium salts, which can be alkylated and subsequently cleaved to yield secondary amines, overcoming the classic problem of overalkylation. acs.orgnih.govchemrxiv.org These advanced synthetic methods are crucial for efficiently preparing specific target molecules like this compound for further research.

Current Research Landscape and Emerging Opportunities for this compound

This compound is primarily utilized as a versatile intermediate and scaffold in synthetic organic chemistry. Its value lies in the strategic placement of its functional groups, which allows for sequential and site-selective modifications. The 2-amino group, protected by a benzyl (B1604629) substituent, and the 5-bromo position are key handles for building molecular complexity.

The current research landscape shows that compounds like 2-amino-5-bromopyridine (B118841) are important precursors for a variety of pharmacologically active agents, including kinase inhibitors and dopamine (B1211576) receptor agonists. google.com The N-benzyl derivative serves as a specific building block in multi-step syntheses. The bromine atom at the C-5 position is particularly useful, acting as a site for introducing aryl or other functional groups through transition-metal-catalyzed cross-coupling reactions like the Suzuki, Negishi, or Buchwald-Hartwig reactions. acs.orgresearchgate.net

Emerging opportunities for this compound are centered on its application in the synthesis of novel, complex molecules for drug discovery and materials science. Its structural framework is suitable for creating libraries of diverse compounds to be screened for biological activity against various therapeutic targets. acs.org The ability to readily modify both the amine and the pyridine ring allows researchers to systematically explore the structure-activity relationships (SAR) of new chemical entities.

Table 1: Physicochemical Properties of this compound This is an interactive table. Click on the headers to sort the data.

Property Value
Molecular Formula C12H11BrN2
Molecular Weight 263.13 g/mol
CAS Number 280116-83-8

| MDL Number | MFCD04215647 |

Data sourced from CookeChem cookechem.com

Overview of Key Research Areas Explored for this compound and its Structural Analogs

The research applications of this compound and its analogs are primarily concentrated in medicinal chemistry and the development of novel synthetic methodologies.

Medicinal Chemistry: The pyridine-amine core is a well-established pharmacophore. Structural analogs of this compound are investigated for a wide range of therapeutic applications. For instance, arylpyridin-2-yl guanidine (B92328) derivatives have been synthesized and evaluated as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a target in inflammatory diseases like asthma. mdpi.com The 5-bromo position is an ideal anchor point for introducing the necessary aryl groups via Suzuki coupling to build such inhibitors. researchgate.net Similarly, related pyridine derivatives are used to synthesize potential antibacterial agents and compounds targeting the central nervous system. nih.govgoogle.com

Synthetic Methodology: The compound and its structural relatives serve as important substrates for developing and refining new chemical reactions. Research has explored the use of the pyridine nitrogen as a directing group to facilitate ruthenium-catalyzed C-H arylation at the benzylic position of the N-benzyl group. acs.org This demonstrates the utility of the scaffold in advancing the field of C-H activation, a highly sought-after transformation in modern synthesis. The selective functionalization of halo-pyridines remains an active area of research, with these compounds serving as testbeds for new catalytic systems. acs.orgresearchgate.net

Table 2: Research Applications of Structural Analogs of this compound This is an interactive table. Click on the headers to sort the data.

Structural Analog Class Key Synthetic Reaction Research Application Area Reference
6-Bromopyridine-2-amines Suzuki & Negishi Cross-Coupling Synthesis of 6-substituted 2-aminopyridines for medicinal chemistry researchgate.net
N-Alkyl-N-(pyridin-2-yl)hydroxylamines Buchwald-Hartwig Amination Discovery of new antibacterial agents nih.gov
Arylpyridin-2-yl Guanidines Suzuki Coupling, Guanylation Development of MSK1 kinase inhibitors for inflammatory diseases mdpi.com

| 3-Substituted Pyridyl Benzylamines | Ruthenium-Catalyzed C-H Arylation | Development of new synthetic methods (directing group chemistry) | acs.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11BrN2 B188518 N-benzyl-5-bromopyridin-2-amine CAS No. 280116-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-5-bromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEIBTVCMGLBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359614
Record name N-benzyl-5-bromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280116-83-8
Record name N-benzyl-5-bromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Mechanistic Investigations in N Benzyl 5 Bromopyridin 2 Amine Synthesis

Elucidation of Reaction Pathways for N-Alkylation of 2-Aminopyridines

The N-alkylation of 2-aminopyridines, the foundational reaction for synthesizing N-benzyl-5-bromopyridin-2-amine, can be achieved through several pathways. The specific starting materials and reaction conditions dictate the operative mechanism.

A primary method involves the reaction of a 2-aminopyridine (B139424) derivative, such as 5-bromo-2-aminopyridine, with an alkylating agent. Traditional N-alkylation often requires multiple steps to prevent over-alkylation, where the secondary amine product reacts further to form a tertiary amine. nih.gov

More advanced strategies include:

Reductive Amination : This involves the reaction of an aminopyridine with a carboxylic acid in the presence of a reducing agent like sodium borohydride. The proposed mechanism involves the initial formation of an acylamide, which is then reduced to the corresponding N-monoalkylated aminopyridine. researchgate.net

Hydrogen Borrowing Catalysis : This atom-efficient method uses alcohols as alkylating agents. A metal catalyst temporarily oxidizes the alcohol to a more reactive carbonyl compound (aldehyde or ketone), which then reacts with the amine to form an imine. The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the final alkylated amine, with water as the only byproduct. whiterose.ac.uk

Reaction with Pyridine (B92270) N-Oxides : Substituted 2-aminopyridines can be synthesized from pyridine N-oxides and activated isocyanides. This method proceeds through a Reissert-Henze-type reaction, involving an isolable N-formylaminopyridine intermediate which is then deprotected. nih.gov

Metal-Free N-Alkylation with Diketones : A notable pathway involves reacting 2-aminopyridines with 1,2-diketones under aerobic conditions. This reaction, catalyzed by a Lewis acid, proceeds through a unique cascade involving condensation and decarboxylation to yield the N-alkylated product. acs.orgresearchgate.net

Another approach utilizes the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which is effective for forming C-N bonds between aryl halides and amines. nih.govmdpi.com This method can be adapted for the N-arylation or N-alkylation of aminopyridines.

Role of Lewis Acid Catalysts and Other Activating Agents in Amine Coupling

Lewis acid catalysts and other activating agents are pivotal in promoting the N-alkylation of amines by enhancing the electrophilicity of the coupling partners.

In the metal-free N-alkylation of 2-aminopyridines with 1,2-diketones, the Lewis acid BF₃·OEt₂ is an effective catalyst. acs.orgresearchgate.net Its primary role is to activate the carbonyl group of the diketone, facilitating the initial nucleophilic attack by the 2-aminopyridine. This activation lowers the energy barrier for the condensation step. researchgate.net Studies comparing various acid catalysts, including H₃PO₄, HCl, and CH₃COOH, found that BF₃·OEt₂ provided significantly higher yields for the synthesis of N-benzhydrylpyridine-2-amines, a related transformation. researchgate.net

The effectiveness of various acid catalysts in this type of reaction is summarized below.

CatalystSolventTemperature (°C)Time (h)Yield (%)
BF₃·OEt₂ Xylene1502477
HCl Xylene1502444
None Xylene15048<5
Data derived from a study on the synthesis of N-benzhydrylpyridine-2-amines, which provides a model for the N-alkylation of 2-aminopyridines. researchgate.net

In other synthetic contexts, activating agents are also crucial. For instance:

Palladium Catalysts : In Buchwald-Hartwig aminations, palladium complexes with specific ligands like Xantphos are used to facilitate the cross-coupling of amines with aryl or alkyl halides. mdpi.com

Copper Catalysts : Copper salts can catalyze intramolecular C-H amidation following an initial Ullman coupling, leading to heterocyclic structures. researchgate.net

Silver Fluoride (AgF) : In iron-catalyzed amination of alcohols via the hydrogen borrowing mechanism, AgF has been identified as a highly effective Lewis acid additive. It is particularly useful for activating secondary alcohols, which are otherwise sluggish substrates. researchgate.net

The coordination of a Lewis acid to heteroatom-containing substrates can significantly alter reactivity parameters such as electrophilicity and reduction potential, and can stabilize key anionic intermediates. acs.org

Identification and Characterization of Key Intermediates (e.g., Iminium–Keto Intermediates)

The mechanistic pathway of the BF₃·OEt₂-catalyzed N-alkylation of 2-aminopyridines with 1,2-diketones has been closely studied, revealing the formation of a critical iminium–keto intermediate . acs.orgnih.gov

The proposed sequence is as follows:

The Lewis acid (BF₃·OEt₂) activates one of the carbonyl groups of the 1,2-diketone.

The primary amine of the 2-aminopyridine attacks the activated carbonyl carbon, leading to a hemiaminal intermediate.

Dehydration of the hemiaminal forms an imine.

The lone pair on the pyridine nitrogen then attacks the second carbonyl group, leading to a cyclized intermediate.

This intermediate rearranges to form the crucial iminium–keto intermediate , which sets the stage for the subsequent decarboxylation. acs.orgresearchgate.net

Control experiments and spectroscopic analysis have supported the existence of these transient species. While direct isolation of such intermediates is often challenging due to their high reactivity, their formation is inferred from the final products and computational modeling. researchgate.net In other amination reactions, different intermediates are postulated. For example, in the reaction of 2-mercaptopyridine (B119420) with 1,2-dibromoethane (B42909) to form a precursor for 2-aminopyridines, a cyclic dihydrothiazolopyridinium salt is formed as an isolable intermediate. nih.gov

Decarboxylative Reaction Mechanisms in N-alkylated Product Formation

Decarboxylation, the removal of a carboxyl group with the liberation of carbon dioxide (CO₂), can be a key step in forming C-N bonds for N-alkylation.

In the BF₃·OEt₂-catalyzed reaction between 2-aminopyridines and 1,2-diketones, the process is a decarbonylative reaction, where one of the carbonyl groups from the diketone is ultimately released as CO₂. acs.orgresearchgate.net The formation of the iminium-keto intermediate is followed by a rearrangement and cleavage process that expels CO₂, driving the reaction forward and leading to the N-alkylated product. acs.orgnih.gov

More broadly, decarboxylative alkylation is an emerging strategy where carboxylic acids serve as alkyl sources. oaepublish.com These reactions can proceed through polar or radical mechanisms. In some catalyst-free systems, a pyridinium (B92312) salt prepared from a primary amine acts as an electrophile, reacting with a tertiary carboxylic acid that undergoes ionic decarboxylation to generate a nucleophilic alkyl carbon anion. oaepublish.com

Dual catalytic systems, often employing photoredox and copper catalysis, have been developed for the direct decarboxylative N-alkylation of anilines and N-heterocycles with carboxylic acids. researchgate.net These visible-light-driven reactions expand the scope of using abundant carboxylic acids as alkylating agents. The general mechanism involves the generation of an alkyl radical from the carboxylic acid via photocatalysis, which then couples with the amine in a copper-catalyzed step. researchgate.netrsc.org

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the reaction mechanisms in complex organic transformations. For the N-alkylation of 2-aminopyridines, computational studies have provided detailed energy profiles of the entire catalytic cycle. acs.orgresearchgate.net

These studies help to:

Validate Proposed Pathways : By calculating the Gibbs free energies of intermediates and transition states, researchers can determine the most energetically favorable reaction pathway. researchgate.net

Characterize Intermediates : The geometries and electronic structures of transient species, like the iminium-keto intermediate, can be modeled, providing insights that are difficult to obtain experimentally. acs.org

Explain Catalyst Role : Computational models can illustrate how the catalyst (e.g., BF₃·OEt₂) interacts with the substrates, stabilizes transition states, and lowers the activation energy of key steps. researchgate.net

For the reaction of 2-aminopyridines with 1,2-diketones, DFT calculations have supported the proposed mechanism involving condensation, cyclization, and decarboxylation, confirming it as a viable pathway. acs.orgresearchgate.net

Spectroscopic Techniques for in situ Reaction Monitoring and Mechanistic Insights

Spectroscopic methods are essential for identifying reaction components, characterizing final products, and gaining real-time mechanistic insights. The synthesis and study of this compound and related compounds rely heavily on these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for structural confirmation of the final N-alkylated product. bibliotekanauki.plumcs.pl Advanced 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals, which is crucial for complex substituted pyridines. acs.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. For instance, in the synthesis of (E)-N-benzylidene-5-bromopyridin-2-amine, the characteristic C=N (imine) stretching frequency is a key diagnostic peak. bibliotekanauki.plumcs.pl

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized molecule, confirming its elemental composition. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is often used to monitor reaction progress and identify byproducts. researchgate.net

UV-Visible (UV-Vis) Spectroscopy : This technique can be used to study the electronic transitions within the molecule and has been applied to correlate the electronic effects of substituents with the UV absorption maxima of related imine compounds. bibliotekanauki.pl

In situ monitoring using these techniques, particularly NMR and IR, can track the disappearance of reactants and the appearance of intermediates and products over time, providing kinetic data and direct evidence for proposed mechanistic pathways. acs.org

Derivatization and Structural Modification Strategies for N Benzyl 5 Bromopyridin 2 Amine Scaffolds

Design and Synthesis of N-benzyl-5-bromopyridin-2-amine Derivatives with Modified Benzyl (B1604629) Moieties

Modification of the benzyl group in this compound derivatives is a key strategy to explore structure-activity relationships (SAR). These modifications can influence the compound's interaction with biological targets and alter its physicochemical properties.

One common approach involves the introduction of various substituents onto the phenyl ring of the benzyl moiety. The nature and position of these substituents can significantly impact biological activity. For instance, in the development of USP1/UAF1 deubiquitinase inhibitors, a variety of substituted benzylamines were coupled with a pyrimidine (B1678525) core, demonstrating that modifications to the benzyl group are well-tolerated and can modulate potency. acs.orgacs.org

The synthesis of these modified benzylamine (B48309) precursors often involves standard functional group transformations. For example, commercially available benzonitriles can be converted to the corresponding benzylamines through reduction. acs.org Alternatively, benzyl alcohols can be converted to benzyl bromides, which can then be reacted with amines to introduce different functionalities. nih.gov Iron-catalyzed direct amination of benzyl alcohols provides another efficient route to a wide range of substituted benzylamines. researchgate.net

A notable example of benzyl moiety modification is the synthesis of analogs where the benzyl group is replaced with other aryl or heteroarylmethyl groups. This was demonstrated in the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, where thiophen-2-ylmethanamine was used in place of benzylamine. acs.org

Table 1: Examples of Modified Benzyl Moieties in Pyridine (B92270) Derivatives

Starting MaterialReagents and ConditionsModified Benzyl MoietyReference
4-Amino-benzonitrile1. Trimethylsilyl azide, t-butyl nitrite; 2. DMSO/H₂O, copper sulfate, ethynyltrimethylsilane, sodium ascorbate4-(1,2,3-Triazol-1-yl)benzyl acs.org
2-Aminobenzamide1. 2-(Trifluoromethyl)benzoic acid, EDC; 2. NaOH; 3. POCl₃; 4. Thiophen-2-ylmethanamineThiophen-2-ylmethyl acs.org
Benzyl alcoholAmine, Iron catalystSubstituted benzyl researchgate.net

Functionalization of the Pyridine Ring System at Different Positions

The pyridine ring of this compound is a key structural element that can be functionalized at various positions to modulate the compound's properties. The presence of the bromine atom at the 5-position provides a handle for cross-coupling reactions, while other positions on the ring can also be targeted for modification.

Strategies for C-H functionalization of pyridines offer a direct way to introduce new substituents. acs.org Minisci-type reactions, involving the addition of carbon-centered radicals, can be used, although they may lead to mixtures of isomers. acs.org Another approach involves the activation of the pyridine as an N-oxide, which facilitates nucleophilic substitution, typically at the 2- and 4-positions. acs.org

More specific to the this compound scaffold, the bromine atom at the C5 position is a prime site for modification. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for introducing a wide array of aryl, alkynyl, and amino groups at this position. nih.govnih.govresearchgate.net For instance, Sonogashira coupling of a 6-bromopyridine derivative with trimethylsilylacetylene, followed by desilylation, has been used to install an ethynyl (B1212043) group. nih.gov

Furthermore, the nitrogen atom of the pyridine ring can be activated to facilitate functionalization. N-alkoxy or N-amino pyridinium (B92312) salts can undergo regioselective radical additions at either the C2 or C4 position, depending on the activating group and the nucleophile. nih.gov

Table 2: Functionalization Reactions on the Pyridine Ring

Starting Pyridine DerivativeReaction TypePosition of FunctionalizationReagents/ConditionsReference
2,6-DibromopyridineC-N cross-couplingC6Amines, Copper catalyst researchgate.net
3,5-Disubstituted PyridinesC-H FluorinationC2 or C6AgF₂ acs.org
6-Bromopyridine-2-aminesC-C cross-couplingC6Arylboronic acids, Palladium catalyst researchgate.net
N-Amidopyridinium saltsC-H AlkylationC4Alkyl bromides, Photochemical conditions organic-chemistry.org

Introduction of Heteroatoms and Additional Functional Groups onto the this compound Core

The introduction of heteroatoms and additional functional groups onto the this compound core is a critical strategy for modulating its physicochemical and pharmacological properties. pressbooks.pub These modifications can influence factors such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect target binding and pharmacokinetic profiles.

Heteroatoms can be incorporated into both the pyridine and benzyl rings, as well as the linker between them. For instance, replacing a carbon atom in the pyridine ring with another nitrogen atom would lead to a pyrimidine or pyrazine (B50134) analog. acs.org Similarly, the phenyl ring of the benzyl group can be replaced by a heteroaromatic ring like thiophene (B33073) or furan. acs.orgacs.org

The introduction of various functional groups is often achieved through standard synthetic transformations. For example, an amino group can be introduced via reduction of a nitro group or through a Buchwald-Hartwig amination reaction. nih.gov Hydroxyl groups can be introduced by reduction of a corresponding aldehyde or ketone. nih.gov

In the context of this compound analogs, the bromine atom at the 5-position serves as a versatile handle for introducing a wide range of functional groups through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold. For example, a cyano group can be introduced, which can then be further transformed into other functionalities like a tetrazole ring. acs.org

The synthesis of N-benzyl-5-bromoindolin-2-one derivatives showcases the introduction of a carbonyl group and a hydrazono moiety, leading to compounds with potential anticancer activity. mdpi.com This highlights how the incorporation of specific functional groups can impart desired biological activities.

Table 3: Examples of Introduced Heteroatoms and Functional Groups

Core ScaffoldIntroduced Heteroatom/Functional GroupMethod of IntroductionReference
Tetrahydronaphthalene bromideN-methylpiperazineBuchwald-Hartwig amination nih.gov
N-benzyl-2-phenylpyrimidin-4-amineFuranUse of furan-containing starting material acs.orgacs.org
5-Bromopyridin-2-amine4-Nitrophenyl carbonateAcylation nih.gov
N-benzylisatinThiosemicarbazideCondensation mdpi.com

Synthesis of this compound Analogs with Altered Linkages and Substituents

The synthesis of analogs of this compound with altered linkages and substituents is a key strategy to explore a wider chemical space and optimize biological activity. This involves modifying the connection between the pyridine and benzyl moieties and introducing diverse substituents on both aromatic rings.

One approach to alter the linkage is to replace the secondary amine with other functional groups like an amide or a urea (B33335). For instance, the synthesis of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis involved an amide coupling step. nih.gov Similarly, palladium-catalyzed coupling of ureas with bromopyridines has been developed to create C-N bonds. researchgate.net

The introduction of various substituents on both the pyridine and benzyl rings is crucial for fine-tuning the properties of the molecule. The bromine atom on the pyridine ring is a versatile handle for introducing a wide range of substituents via cross-coupling reactions. For example, Suzuki coupling can be used to introduce aryl or heteroaryl groups. acs.org

Furthermore, multicomponent reactions offer an efficient way to assemble complex molecules with diverse substituents in a single step. A copper(I)-catalyzed three-component reaction of amines, ortho-bromo(hetero)aryl ketones, and terminal alkynes has been developed for the synthesis of polyaryl and heteropolyaryl amines. nih.gov

In the context of this compound, this could involve reacting a substituted benzylamine with a modified 5-bromopyridin-2-yl precursor. The choice of substituents can be guided by structure-activity relationship (SAR) studies to enhance potency and selectivity. For example, in the development of USP1/UAF1 inhibitors, various substituents on the pyrimidine ring, such as methyl, chloro, and methoxy (B1213986) groups, were explored. acs.orgacs.org

Table 4: Examples of Analogs with Altered Linkages and Substituents

Linkage/Substituent ModificationSynthetic MethodExampleReference
Amide LinkageAmide couplingTetrahydronaphthalene amides nih.gov
Urea LinkagePalladium-catalyzed couplingN-pyridyl ureas researchgate.net
Aryl Substituent on PyridineSuzuki coupling2-Aryl-N-benzylpyrimidin-4-amines acs.org
Diverse SubstituentsMulticomponent cycloaromatizationPolyaryl and heteropolyaryl amines nih.gov

Stereochemical Control in the Synthesis of Chiral this compound Analogs

Achieving stereochemical control in the synthesis of chiral this compound analogs is crucial, as different stereoisomers can exhibit distinct biological activities and potencies. Strategies for stereocontrol can be broadly categorized into substrate-controlled, auxiliary-controlled, and reagent-controlled methods. diva-portal.org

In substrate-controlled synthesis, the inherent chirality of the starting material directs the formation of new stereocenters. diva-portal.org For example, the diastereoselective hydrogenation of a chiral aromatic substrate can lead to the formation of a specific stereoisomer of the corresponding saturated ring system. rsc.org The stereochemical outcome is influenced by factors such as the nature of the substituent on the chiral center and the reaction conditions. rsc.org

Auxiliary-controlled methods involve the temporary attachment of a chiral auxiliary to the substrate. This auxiliary guides the stereochemical course of a reaction and is subsequently removed to yield the enantiomerically enriched product. diva-portal.org For instance, chiral α-methylbenzyl imines have been used as dipolarophiles in cycloaddition reactions to produce enantiomerically pure amino esters. diva-portal.org

Reagent-controlled synthesis utilizes a chiral reagent or catalyst to induce stereoselectivity. diva-portal.org This approach is highly versatile as it does not require a chiral substrate or auxiliary. A notable example is the use of chiral Rh(II) carboxylates as catalysts in 1,3-dipolar cycloaddition reactions, which can furnish products with moderate enantioselectivity. diva-portal.org In the context of this compound analogs, if a chiral center is introduced in the benzyl moiety, for example, at the benzylic position, its stereochemistry can be controlled. One method involves the rearrangement of a benzylic organolithium species derived from a chiral urea, which proceeds with high stereospecificity to create a quaternary stereocenter. researchgate.net

The development of stereoselective methods for the synthesis of heterocycles, such as Pd-catalyzed carboamination reactions, allows for the formation of multiple stereocenters in a single step with good diastereoselectivity. nih.govumich.edu These methods are valuable for constructing complex chiral scaffolds related to this compound.

Table 5: Strategies for Stereochemical Control

StrategyDescriptionExample ApplicationReference
Substrate-controlledInherent chirality of the substrate directs the stereochemical outcome.Diastereoselective hydrogenation of chiral aromatic substrates. rsc.org
Auxiliary-controlledA temporary chiral auxiliary guides the reaction's stereochemistry.Use of chiral α-methylbenzyl imines in cycloadditions. diva-portal.org
Reagent-controlledA chiral reagent or catalyst induces stereoselectivity.Rh(II)-catalyzed 1,3-dipolar cycloadditions. diva-portal.org
Stereospecific RearrangementRearrangement of a chiral precursor proceeds with high stereospecificity.a-Pyridylation of chiral amines via urea coupling and rearrangement. researchgate.net

Spectroscopic and Advanced Characterization Techniques in Research on N Benzyl 5 Bromopyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (e.g., ¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-benzyl-5-bromopyridin-2-amine. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule, confirming the precise arrangement of atoms and assessing the sample's purity.

Detailed ¹H NMR analysis in a deuterated chloroform (B151607) (CDCl₃) solvent provides specific signals corresponding to each unique proton in the molecule. rsc.org For instance, the proton on the pyridine (B92270) ring at the position adjacent to the bromine atom typically appears as a singlet at the most downfield chemical shift among the aromatic protons due to the combined deshielding effects of the nitrogen and bromine atoms. rsc.org The other protons on the pyridine and benzyl (B1604629) rings exhibit characteristic splitting patterns (e.g., doublets, multiplets) and coupling constants (J values) that confirm their connectivity. rsc.org The methylene (B1212753) protons of the benzyl group and the amine proton also show distinct signals. rsc.org The integration of these signals allows for the quantitative determination of the protons, further validating the structure. Purity is often estimated from the ¹H NMR spectrum by comparing the integrals of the compound's signals to those of any impurities. wiley-vch.de

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine and benzene (B151609) rings provide insights into the electronic environment of the aromatic systems. rsc.org The presence of the bromine atom significantly influences the chemical shift of the carbon to which it is attached. rsc.org The methylene carbon of the benzyl group also has a characteristic signal in the aliphatic region of the spectrum. rsc.org

Detailed NMR data for this compound is presented below:

¹H NMR Data (400 MHz, Chloroform-d)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
8.09 s - 1H (Pyridyl-H)
7.44 d 8.6 1H (Pyridyl-H)
7.32 m - 5H (Phenyl-H)
6.27 d 8.8 1H (Pyridyl-H)
5.01 s - 1H (NH)
4.46 d 5.4 2H (CH₂)

Data sourced from reference rsc.org

¹³C NMR Data (101 MHz, Chloroform-d)

Chemical Shift (δ) ppm Assignment
159.84 C (Pyridyl)
153.03 C (Pyridyl)
139.73 C (Pyridyl)
137.66 C (Phenyl, Quaternary)
128.85 C (Phenyl)
127.76 C (Phenyl)
127.53 C (Phenyl)
118.57 C (Pyridyl)
96.91 C-Br (Pyridyl)
45.92 CH₂

Data sourced from reference rsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragment Analysis (e.g., HRMS, GC-MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight and investigate the fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer provides highly accurate mass measurements. rsc.org

This precision allows for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₁BrN₂), the experimentally measured mass of the protonated molecule ([M+H]⁺) can be matched with the calculated theoretical mass, providing strong evidence for its identity. rsc.org The presence of the bromine atom is characteristically identified by a pair of isotopic peaks (⁷⁹Br and ⁸¹Br) that are nearly equal in intensity, separated by approximately 2 mass units.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed. rsc.orggoogle.com These hyphenated techniques separate the compound from a mixture before it enters the mass spectrometer, which is useful for analyzing reaction mixtures or assessing purity. google.com ESI is a soft ionization technique commonly used in LC-MS that typically keeps the molecule intact, primarily showing the protonated molecular ion, [M+H]⁺. rsc.org

High-Resolution Mass Spectrometry (HRMS) Data

Ion Technique Calculated m/z Found m/z
[M+H]⁺ ESI-TOF 263.0178 263.0166

Data sourced from reference rsc.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation by the molecule, a spectrum is generated with characteristic peaks corresponding to the vibrational frequencies of specific bonds.

For this compound, the IR spectrum would be expected to show several key absorption bands. The N-H stretch of the secondary amine would appear as a sharp peak in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine and benzene rings would be observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would produce a series of peaks in the 1400-1600 cm⁻¹ region. acs.org The C-N stretching vibration would be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹. The presence of the C-Br bond would be indicated by a strong absorption at lower wavenumbers, usually in the 500-600 cm⁻¹ range.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The molecule contains conjugated π-systems in the bromopyridine and benzyl rings, which absorb UV or visible light to promote electrons from a higher occupied molecular orbital (HOMO) to a lower unoccupied molecular orbital (LUMO).

The UV-Vis spectrum would show one or more absorption maxima (λ_max) characteristic of the π → π* and n → π* electronic transitions. The conjugation between the pyridine ring and the benzylamine (B48309) moiety would influence the position and intensity of these absorptions. The specific λ_max values are useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions, often in conjunction with techniques like HPLC which use UV detectors. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation and Conformation Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including bond lengths, bond angles, and torsional angles.

Chromatographic Methods for Purification and Analytical Purity Determination (e.g., Flash Column Chromatography, HPLC, TLC)

Chromatographic methods are essential for both the purification and the assessment of purity of this compound.

Flash Column Chromatography is the primary technique used for purifying the compound on a preparative scale after its synthesis. rsc.org The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system, such as a mixture of petroleum ether and ethyl acetate (B1210297), is then passed through the column. rsc.org The compound separates from by-products and unreacted starting materials based on differences in their polarity and affinity for the stationary phase, allowing the pure this compound to be collected as a distinct fraction. rsc.org For amine compounds, an amine-functionalized silica or the addition of a basic modifier like triethylamine (B128534) to the eluent can improve separation by preventing peak tailing. biotage.com

Thin-Layer Chromatography (TLC) is a rapid and simple analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for flash chromatography. nih.gov A small spot of the reaction mixture is applied to a silica-coated plate, which is then developed in a solvent chamber. The separation is visualized under UV light or with a chemical stain. nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the final purity of the isolated compound. nih.gov The sample is injected into a column, and its components are separated based on their interaction with the stationary and mobile phases. A UV detector is commonly used to quantify the compound's purity, which is typically required to be ≥95% for further applications. nih.govacs.org

Computational Chemistry and Molecular Modeling of N Benzyl 5 Bromopyridin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org By employing DFT calculations, researchers can gain a detailed understanding of the electronic properties of N-benzyl-5-bromopyridin-2-amine, which are crucial for predicting its reactivity.

DFT studies, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity, polarizability, and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net

Furthermore, DFT can be used to calculate various reactivity descriptors, such as the global electrophilicity index, which helps in understanding the molecule's behavior in reactions involving charge transfer. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

In a study on related ethyl 3-((5-bromopyridin-2-yl)imino)butanoate analogues, DFT calculations were instrumental in investigating their electronic properties. researchgate.net Similar computational approaches for this compound would provide a comprehensive picture of its electronic structure and reactivity profile.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be correlated with experimental data to validate the computed molecular structure. researchgate.nettandfonline.com

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies of this compound. researchgate.net These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.net This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule, providing a detailed understanding of its structural characteristics. researchgate.net For instance, the characteristic stretching frequencies of the N-H, C-N, C=N, and C-Br bonds can be precisely identified. Studies on similar pyridine (B92270) derivatives have demonstrated excellent agreement between theoretical and experimental vibrational spectra. researchgate.netacs.orgsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can also predict the 1H and 13C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The predicted chemical shifts can be compared with experimental NMR data to confirm the molecular structure and assign specific resonances to the different protons and carbon atoms in the molecule. tandfonline.com This is particularly useful for complex molecules where spectral interpretation can be challenging.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. materialssquare.com These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. The predicted absorption maxima (λmax) can be compared with experimental UV-Vis spectra to further validate the electronic structure of the molecule.

The correlation of these predicted spectroscopic parameters with experimental data provides a robust confirmation of the optimized molecular geometry and electronic structure of this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. researchgate.netmdpi.com These techniques are fundamental in drug discovery and design.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding affinity. mdpi.com For this compound, docking studies could be performed against various potential protein targets to identify those with which it is most likely to interact. This can provide initial hypotheses about its mechanism of action. For example, derivatives of 2-aminopyridine (B139424) have been investigated as potential inhibitors of various kinases. nih.gov Docking studies of this compound into the ATP-binding site of different kinases could reveal its potential as a kinase inhibitor. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. mdpi.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and stability of the complex. mdpi.com MD simulations can be used to assess the stability of the binding pose predicted by docking and to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores. mdpi.com In a study of 1-benzyl-5-bromoindolin-2-one derivatives, MD simulations were used to explore the binding mode within the active site of VEGFR-2. mdpi.com A similar approach for this compound would provide insights into the stability of its interactions with potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

The process involves:

Data Set: A series of structurally related compounds with known biological activities (e.g., IC50 values) is required.

Molecular Descriptors: For each compound, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For this compound, a QSAR study would require a dataset of analogous compounds with measured biological activity against a specific target. researchgate.net By developing a QSAR model, it would be possible to predict the biological activity of new, unsynthesized derivatives of this compound. This allows for the rational design of more potent compounds by identifying the key structural features that contribute to the desired activity. researchgate.net For instance, a QSAR study on a series of 3-substituted benzamide (B126) derivatives developed a five-featured pharmacophore model to predict their antibacterial activity. researchgate.net A similar approach could be applied to a library of this compound analogs to guide the synthesis of novel therapeutic agents.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) of a molecule and to understand the energy barriers between them. nih.gov

Conformational Search: Various computational methods can be used to explore the conformational space of this compound. These methods include systematic searches, random searches (e.g., Monte Carlo), and molecular dynamics simulations. The goal is to identify all low-energy conformations that the molecule can adopt.

Energy Landscape Mapping: Once the stable conformations are identified, their relative energies can be calculated using quantum mechanical methods like DFT. This allows for the construction of a potential energy landscape, which maps the energy of the molecule as a function of its conformational degrees of freedom (e.g., rotatable bonds). rsc.org The global minimum on this landscape represents the most stable conformation of the molecule. Understanding the energy landscape is crucial as it provides insights into the flexibility of the molecule and the relative populations of different conformers at a given temperature. The bioactive conformation, which is the conformation the molecule adopts when it binds to its biological target, may not necessarily be the global minimum energy conformation. nih.gov Therefore, knowledge of the entire low-energy conformational space is important for understanding its biological activity. nih.gov For example, studies on N-benzylphenethylamine derivatives have utilized constrained analogues to map the binding conformation at serotonin (B10506) receptors. nih.gov

Biological and Pharmacological Research on N Benzyl 5 Bromopyridin 2 Amine and Its Analogs

Investigation of Antimicrobial Activities against Bacterial and Fungal Strains

Derivatives of N-benzyl-5-bromopyridin-2-amine have demonstrated notable antimicrobial properties. Studies have explored their effectiveness against a range of both bacterial and fungal pathogens, indicating a broad spectrum of activity.

Spectrum of Activity and Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial efficacy of these compounds is often quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

A series of 5-(bromo/nitropyridin-2-yl)benzamide derivatives, which are structurally related to this compound, have shown promising activity against both Gram-positive and Gram-negative bacterial strains. researchgate.net The MIC values for these compounds were found to be in the range of 0.22-1.49 μM, indicating potent antibacterial action. researchgate.net Among the synthesized compounds, a sulfonamide derivative, N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethane sulfonamide, exhibited particularly strong results, suggesting it could be a lead compound for further development of antibacterial agents. researchgate.net

Similarly, a study on imidazo[4,5-b]pyridine derivatives, which share a core structure, found that Gram-positive bacteria were more susceptible to their action compared to Gram-negative bacteria. mdpi.com For instance, one of the tested compounds showed a strong inhibitory effect against Bacillus cereus with an MIC of 0.07 mg/mL. mdpi.com

Another study focusing on 2-aminopyridine (B139424) derivatives reported that a specific compound, designated as 2c, displayed high activity against Gram-positive bacteria, especially S. aureus and B. subtilis, with an MIC value of 0.039 µg·mL⁻¹. nih.gov

Furthermore, research on 5-bromo-pyridyl containing substituted 2-amino-thiazole derivatives revealed moderate to good inhibition against a panel of bacteria and fungi at concentrations of 25-100 µg/ml. rasayanjournal.co.in

The following table summarizes the MIC values of some this compound analogs against various microbial strains:

Compound/AnalogMicrobial StrainMIC Value
5-(bromo/nitropyridin-2-yl)benzamide derivativesGram-positive and Gram-negative bacteria0.22-1.49 μM researchgate.net
Imidazo[4,5-b]pyridine derivativeBacillus cereus0.07 mg/mL mdpi.com
2-aminopyridine derivative (2c)S. aureus, B. subtilis0.039 µg·mL⁻¹ nih.gov
5-bromo-pyridyl substituted 2-amino-thiazole derivativesVarious bacteria and fungi25-100 µg/ml rasayanjournal.co.in

Mechanisms of Antimicrobial Action

The precise mechanisms by which this compound and its analogs exert their antimicrobial effects are still under investigation. However, it is believed that their structural features, including the presence of halogen substituents and the combination of amide and sulfonamide linkages, play a crucial role in their potent antibacterial activity. researchgate.net The lipophilicity and electronic properties conferred by these groups likely facilitate interaction with microbial cell membranes or intracellular targets. For some related compounds, inhibition of essential enzymes like DNA gyrase has been suggested as a possible mechanism.

Exploration of Antiviral and Anticancer Potentials

Beyond their antimicrobial properties, this compound and its analogs have been the subject of intensive research for their potential as antiviral and anticancer agents.

Inhibition of Cancer Cell Proliferation and Viability

A number of studies have demonstrated the ability of this compound derivatives to inhibit the growth of various cancer cell lines.

For example, novel benzothiazole-2-thiol derivatives incorporating a 5-bromopyridin-2-ylamino moiety have shown potent and broad-spectrum anti-proliferative activities. mdpi.com One particular compound, 7e, displayed significant anticancer activity against SKRB-3 (breast cancer), SW620 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines, with IC50 values of 1.2 nM, 4.3 nM, 44 nM, and 48 nM, respectively. mdpi.com

Another study on 1-benzyl-5-bromoindolin-2-one derivatives, which share the N-benzyl and 5-bromo structural elements, found that these compounds exhibited growth-inhibitory properties against A-549 lung cancer and MCF-7 breast cancer cell lines. mdpi.com The MCF-7 cell line was found to be more sensitive to these compounds. mdpi.com Two derivatives, 7c and 7d, showed the best anticancer activity toward MCF-7 cells with IC50 values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively. mdpi.com

The table below presents the in vitro anticancer activities (IC50 values) of some analogs against different cancer cell lines:

Compound/AnalogCancer Cell LineIC50 Value
Benzothiazole derivative (7e)SKRB-3 (Breast)1.2 nM mdpi.com
Benzothiazole derivative (7e)SW620 (Colon)4.3 nM mdpi.com
Benzothiazole derivative (7e)A549 (Lung)44 nM mdpi.com
Benzothiazole derivative (7e)HepG2 (Liver)48 nM mdpi.com
1-benzyl-5-bromoindolin-2-one (7c)MCF-7 (Breast)7.17 ± 0.94 µM mdpi.com
1-benzyl-5-bromoindolin-2-one (7d)MCF-7 (Breast)2.93 ± 0.47 µM mdpi.com

Modulation of Specific Cellular Pathways (e.g., Ubiquitin-Proteasome System, Autophagy)

The anticancer effects of these compounds are often linked to their ability to modulate specific cellular pathways that are critical for cancer cell survival and proliferation.

Research has shown that N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are structurally analogous, can act as potent inhibitors of the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1) in complex with UAF1 (USP1-associated factor 1). acs.org This enzyme complex is a known regulator of the DNA damage response and is considered a promising target for anticancer therapies. acs.org A strong correlation has been observed between the IC50 values of these compounds for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells, including increased levels of monoubiquitinated PCNA (Ub-PCNA) and decreased cell survival. acs.orgacs.org

Furthermore, studies on 1-benzyl-5-bromoindolin-2-one derivatives have indicated that they can induce apoptosis (programmed cell death) in cancer cells. mdpi.com For instance, compound 7d was found to cause cell cycle arrest at the G2/M phase and significantly increase the number of cells in the sub-G1 phase in MCF-7 cells, which is indicative of apoptosis. mdpi.com

Enzyme Inhibition and Receptor Modulation Studies

The biological activities of this compound and its analogs are often rooted in their ability to interact with and modulate the function of specific enzymes and cellular receptors.

As mentioned previously, a key mechanism of action for some anticancer analogs is the inhibition of the USP1/UAF1 deubiquitinase complex. acs.orgacs.org The development of N-benzyl-2-phenylpyrimidin-4-amine derivatives with nanomolar inhibitory potency against USP1/UAF1 highlights the potential for targeting this enzyme in cancer therapy. acs.org

In addition to the ubiquitin-proteasome system, other enzymatic targets have been explored. For instance, some 1-benzyl-5-bromoindolin-2-one derivatives have been evaluated for their inhibitory activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key player in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth. mdpi.com Compounds 7c and 7d from this series showed good inhibitory activity against VEGFR-2, with IC50 values of 0.728 µM and 0.503 µM, respectively. mdpi.com

Compounds with the this compound scaffold are also being investigated for their potential to modulate tyrosine kinases, such as Src kinase, which are often dysregulated in cancer. google.com

Inhibition of Deubiquitinating Enzymes (e.g., USP1/UAF1)

The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with its cofactor UAF1 (USP1-associated factor 1), plays a crucial role in regulating DNA damage response pathways. acs.org Dysregulation of this complex has been implicated in various cancers, making it a promising target for anticancer therapies. acs.orgnih.gov Research into small molecule inhibitors has identified derivatives of N-benzyl-2-phenylpyrimidin-4-amine, which are structurally analogous to this compound, as potent inhibitors of USP1/UAF1. acs.orgnih.gov

A quantitative high-throughput screening of over 400,000 compounds led to the discovery of these inhibitors, which exhibit nanomolar potency in inhibiting the deubiquitinating activity of USP1/UAF1. acs.orgnih.gov One such potent inhibitor, ML323, demonstrated an IC50 value of 76 nM. researchgate.net The inhibition of USP1/UAF1 by these compounds leads to an increase in the monoubiquitination of Proliferating Cell Nuclear Antigen (PCNA), a key event in DNA damage tolerance. acs.orgnih.gov This cellular activity shows a strong correlation with the inhibition of cancer cell survival, highlighting the therapeutic potential of this class of compounds. acs.orgnih.gov The established druggability of the USP1/UAF1 complex underscores the importance of developing inhibitors based on scaffolds like N-benzyl-2-aminopyridine and its analogs. acs.org

Compound/Analog ClassTarget EnzymeIC50 (nM)Key Findings
N-benzyl-2-phenylpyrimidin-4-amine derivativesUSP1/UAF176 (for ML323)Potent, nanomolar inhibition of USP1/UAF1; correlates with increased Ub-PCNA and decreased cancer cell survival. acs.orgnih.govresearchgate.net

Interaction with Serotonin (B10506) Receptors (e.g., 5-HT2A/2C)

The N-benzyl moiety is a critical pharmacophore that can mediate interactions with various receptors, including serotonin receptors. While direct studies on this compound are limited, research on analogous N-benzyltryptamines and N-benzylated phenethylamines provides significant insights into their potential serotonergic activity. plos.orgljmu.ac.uk N-benzyl substitution on tryptamines is known to enhance affinity and potency at 5-HT2 receptors. plos.org

Specifically, N-benzylation can lead to compounds with high affinity for both 5-HT2A and 5-HT2C receptors. ljmu.ac.uknih.gov For instance, certain N-benzyltryptamine derivatives exhibit affinities in the nanomolar range for 5-HT2A receptors. plos.org Functional assays have shown that while some of these compounds are full agonists at 5-HT2C receptors, they may exhibit lower efficacy at the 5-HT2A subtype. plos.org The interaction with these receptors is of significant interest due to their roles in various physiological and pathological processes, including neuropsychiatric disorders. researchgate.net The N-2-methoxybenzyl substitution, in particular, has been identified as being optimal for the activation of the 5-HT2A receptor in some series. ljmu.ac.uk

Ligand Binding Studies and Selectivity Profiling

Ligand binding studies have been crucial in characterizing the affinity and selectivity of this compound analogs for their biological targets. In the context of USP1/UAF1 inhibition, lead compounds like ML323 have demonstrated remarkable selectivity. ML323 was found to be highly selective for USP1/UAF1 when tested against a panel of other deubiquitinases (DUBs), deSUMOylase, and deneddylase. nih.gov This selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects.

For serotonin receptors, binding assays have revealed that N-benzyl substitution significantly influences receptor affinity and selectivity. sci-hub.se For example, N-2-methoxybenzyl substitution on phenethylamines increases binding affinity at 5-HT2A and 5-HT2C receptors. sci-hub.se The selectivity between 5-HT2A and 5-HT1A receptors is also markedly increased with N-2-methoxybenzyl substitution. sci-hub.se However, many N-benzylated phenethylamines show limited selectivity between the 5-HT2A and 5-HT2C subtypes. plos.org

Compound ClassTargetBinding Affinity (Ki)Selectivity Profile
N-benzyl-2-phenylpyrimidin-4-amine analogsUSP1/UAF1Not specified in provided contextHighly selective against other DUBs, deSUMOylase, and deneddylase. nih.gov
N-benzyltryptamines5-HT2A/2C ReceptorsLow nanomolar to subnanomolar range for 5-HT2A. ljmu.ac.ukVaries with substitution; some show slight preference for 5-HT2A over 5-HT2C. plos.org
N-benzylated phenethylamines5-HT2A/2C ReceptorsSubnanomolar for some analogs at both subtypes. ljmu.ac.ukOften low selectivity between 5-HT2A and 5-HT2C. plos.org

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Impact of Pyridine (B92270) Ring Substituents on Potency and Selectivity

The nature and position of substituents on the pyridine ring are critical determinants of the biological activity of this compound and its analogs. The presence of a bromine atom at the 5-position, as in the parent compound, is a key structural feature. Halogen atoms on the pyridine ring can influence the electronic properties and binding interactions of the molecule. ontosight.ai However, in some contexts, pyridine derivatives with halogen atoms have exhibited lower antiproliferative activity. ontosight.ai

In a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, substituents on the pyridine ring of the 7-(2-pyridylmethylamine) moiety were explored. mdpi.com It was found that substituents at the 6'-position, ortho to the pyridine nitrogen, were generally not favored, whereas a range of substituents at the 5'-position resulted in compounds with modest to good activity. mdpi.com The presence of groups like -OMe, -OH, and -NH2 on pyridine derivatives has been associated with enhanced antiproliferative activity, while bulky groups may decrease it. ontosight.ai

Influence of N-Benzyl Modifications on Biological Profiles

Modifications to the N-benzyl group have a profound impact on the biological profiles of these compounds. In the context of USP1/UAF1 inhibitors, substitutions on the phenyl ring of the N-benzyl moiety were explored to optimize potency and other properties. acs.org For instance, substitution at the 4-position of the benzyl (B1604629) ring with a pyridine group was well-tolerated and led to compounds with potencies in the low micromolar range. acs.orgacs.org

In the realm of serotonin receptor ligands, substitutions on the benzyl group are a key determinant of affinity and functional activity. nih.gov Substitution at the ortho or meta position of the benzyl ring generally enhances affinity for 5-HT2 receptors, while para substitution tends to reduce it. nih.govnih.gov The introduction of a large lipophilic group can improve affinity, but this does not always correlate with an increase in functional activity. nih.govnih.gov The N-2-methoxybenzyl group has been highlighted as being particularly favorable for 5-HT2A receptor activation. ljmu.ac.uk

Pharmacophore Development and Rational Drug Design Strategies

The development of potent and selective inhibitors based on the N-benzyl-2-aminopyridine scaffold has been guided by rational drug design strategies. For the USP1/UAF1 inhibitors, a pharmacophore model was developed based on the initial high-throughput screening hit. This involved identifying key structural features necessary for activity and then systematically modifying the scaffold to improve potency, selectivity, and drug-like properties. acs.orgnih.gov This led to the identification of ML323, a compound with nanomolar potency and excellent selectivity. acs.orgnih.gov

Preclinical Evaluation and Therapeutic Implications in Drug Discovery

The preclinical evaluation of this compound and its structural analogs has uncovered significant potential, particularly in the realm of oncology. While direct studies on the title compound are limited in publicly available research, the investigation of its analogs—compounds sharing key structural motifs like the N-benzyl group, the 5-bromopyridine core, or related heterocyclic systems—provides critical insights into their therapeutic implications. These studies highlight the druggability of this chemical scaffold and its potential as a foundation for developing novel therapeutic agents. acs.orgacs.org

Research into related structures has primarily focused on their anticancer properties, exploring mechanisms such as the inhibition of crucial cellular signaling pathways. nih.gov Analogs have been designed and synthesized to target various proteins implicated in cancer progression, including kinases and enzymes involved in the DNA damage response. acs.orgacs.orgnih.gov The structure-activity relationship (SAR) studies of these analogs are instrumental in optimizing potency and selectivity, paving the way for potential anticancer therapies. acs.orgacs.org

Anticancer Activity and Kinase Inhibition

A significant area of preclinical research involves analogs where the pyridinamine core is replaced by other heterocyclic systems while retaining the N-benzyl and 5-bromo substitutions. For instance, a series of 1-benzyl-5-bromoindolin-2-one derivatives were synthesized and evaluated for their anti-proliferative effects against human lung (A-549) and breast (MCF-7) cancer cell lines. nih.gov

The findings revealed that the MCF-7 breast cancer cell line was generally more sensitive to these compounds. nih.gov Notably, the derivative 7d , which incorporates a 4-(p-chlorophenyl)thiazole moiety, demonstrated the highest potency against MCF-7 cells, with an IC₅₀ value of 2.93 µM, surpassing the efficacy of the reference drug doxorubicin (B1662922) (IC₅₀ = 4.30 µM). nih.gov Another analog, 7c , featuring a 4-(p-fluorophenyl)thiazole group, also showed strong activity with an IC₅₀ of 7.17 µM against the same cell line. nih.gov

Table 1: In Vitro Anticancer Activity of 1-Benzyl-5-bromoindolin-2-one Analogs nih.gov
CompoundSubstituentIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A-549
7a4-Phenylthiazole19.53 ± 1.05>100
7c4-(p-Fluorophenyl)thiazole7.17 ± 0.94>100
7d4-(p-Chlorophenyl)thiazole2.93 ± 0.47>100
12d4-Methyl-5-((p-tolyldiazenyl)thiazole)13.92 ± 1.21>100
DoxorubicinReference Drug4.30 ± 0.84-

Further investigation into the mechanism of action for the most potent compounds, 7c and 7d , revealed significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Angiogenesis is a critical process for tumor growth and metastasis. nih.gov The ability of these compounds to inhibit VEGFR-2 suggests a potential anti-angiogenic mechanism contributing to their anticancer effects. nih.gov Molecular docking studies further supported this, indicating a stable binding mode for compound 7d within the VEGFR-2 active site. nih.gov

Table 2: VEGFR-2 Inhibitory Activity of Selected Analogs nih.gov
CompoundIC₅₀ (µM)
7c0.728
7d0.503

Another class of analogs, chalcones, incorporating the 5-bromopyridin-2-yl moiety has also been explored. The compound (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) showed remarkable potency against HeLa and MCF-7 cancer cells, with IC₅₀ values significantly lower than the reference drug 5-fluorouracil. nih.gov Further studies indicated that this compound could inhibit tumor cell proliferation and migration while promoting apoptosis, with reverse molecular docking suggesting Cyclin-Dependent Kinase 1 (CDK1) as a potential target. nih.gov

Table 3: In Vitro Anticancer Activity of Chalcone Analog B3 nih.gov
CompoundIC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. MCF-7
B33.2043.849
5-Fluorouracil43.7545.38

Inhibition of Deubiquitinating Enzymes

The therapeutic implications of the N-benzyl aminopyridine scaffold extend to the inhibition of enzymes in the ubiquitin-proteasome system. Deregulation of this system is implicated in many human diseases, including cancer. acs.orgacs.org N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are close analogs of N-benzyl-pyridin-amines, were identified as potent inhibitors of the deubiquitinating enzyme complex USP1/UAF1 (Ubiquitin-Specific Protease 1/USP1-Associated Factor 1). acs.orgacs.org This complex is a known regulator of the DNA damage response and is considered a promising anticancer target. acs.orgacs.org

Medicinal chemistry efforts led to the development of compounds with nanomolar inhibitory potency against USP1/UAF1. acs.orgacs.org A strong correlation was observed between the compounds' IC₅₀ values for enzyme inhibition and their activity in non-small cell lung cancer cells, including increased levels of monoubiquitinated PCNA (a USP1 substrate) and decreased cell survival. acs.orgacs.org This establishes the druggability of the USP1/UAF1 complex and highlights the potential of N-benzyl amine-based heterocyclic compounds as a molecular framework for developing novel anticancer therapies. acs.orgacs.org

Table 4: USP1/UAF1 Inhibitory Activity of Selected N-Benzyl-2-phenylpyrimidin-4-amine Analogs acs.orgacs.org
CompoundCore ScaffoldR Group (on Phenyl Ring)IC₅₀ (nM)
28Pyrimidine (B1678525)2-isopropyl180
396-Methylpyrimidine2-isopropyl210
405,6-Dimethylpyrimidine2-isopropyl120
495-Methoxypyrimidine2-isopropyl70

Advanced Applications and Future Research Directions of N Benzyl 5 Bromopyridin 2 Amine

N-benzyl-5-bromopyridin-2-amine as a Versatile Synthetic Building Block for Complex Molecules

This compound serves as a crucial intermediate in the synthesis of more intricate organic molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The bromine atom at the 5-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, thereby enabling the construction of complex molecular architectures.

A notable example of its application is in the synthesis of pharmaceutically active compounds. For instance, a closely related derivative, N-benzyl-2-(5-bromo-pyridin-2-yl)-acetamide, is a key intermediate in the synthesis of Tirbanibulin. googleapis.com Tirbanibulin is a novel microtubule inhibitor approved for the topical treatment of actinic keratosis. The synthesis involves a Suzuki coupling reaction where the bromine atom on the pyridine (B92270) ring is replaced with a boronic acid derivative, demonstrating the practical utility of this bromo-pyridine scaffold in accessing complex drug molecules. googleapis.com

The N-benzylamino group can also be modified or can influence the reactivity of the pyridine ring, making it a versatile handle for further synthetic transformations. The development of new synthetic methodologies continues to expand the toolkit available to chemists for utilizing this compound and its analogs in the construction of diverse and complex molecular targets.

Table 1: Selected Examples of Complex Molecules Synthesized Using this compound Analogs

Starting Material AnalogueReaction TypeProduct ClassExample Application
N-benzyl-2-(5-bromo-pyridin-2-yl)-acetamideSuzuki CouplingBiaryl compoundsSynthesis of Tirbanibulin googleapis.com
2-bromo-5-(trifluoromethyl)pyridinePd-catalyzed AminationN-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)aminesLigands for metal complexes mdpi.com
5-bromopyridin-2-yl-amideCross-couplingN-benzylic heterocyclesLigand for Ni-catalyzed reactions nih.gov

Potential Applications in Materials Science (e.g., Functional Polymers, Supramolecular Assemblies)

The unique electronic and structural properties of the this compound scaffold make it an attractive candidate for applications in materials science. Pyridine-containing molecules are well-known for their ability to coordinate with metal ions, making them valuable components in the construction of functional polymers and supramolecular assemblies.

The nitrogen atom of the pyridine ring and the exocyclic amino group can act as ligands, binding to various metal centers to form metallo-supramolecular polymers. These materials can exhibit interesting photophysical, electronic, and catalytic properties. By carefully selecting the metal ion and modifying the substituents on the pyridine ring, the properties of the resulting materials can be fine-tuned. For example, the incorporation of such pyridine-based units into polymer backbones can lead to the development of novel sensors, stimuli-responsive materials, and components for organic light-emitting diodes (OLEDs).

Furthermore, the planar aromatic structure of the pyridine ring, coupled with the potential for hydrogen bonding via the amino group, facilitates the formation of ordered supramolecular assemblies. These non-covalent interactions can drive the self-assembly of molecules into well-defined nanostructures, such as sheets, wires, and tubes. Such organized structures are of great interest for applications in nanotechnology, including molecular electronics and drug delivery systems. Research in this area is focused on exploring how the specific substitution pattern of this compound influences its self-assembly behavior and the properties of the resulting supramolecular materials. core.ac.uk

Development of this compound Based Catalysts for Organic Transformations

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Pyridine-based ligands have played a pivotal role in the advancement of transition metal catalysis, particularly in cross-coupling reactions. This compound and its derivatives are promising scaffolds for the design of novel ligands for a variety of organic transformations.

The bidentate chelation potential of the pyridine nitrogen and the amino group can be harnessed to stabilize and activate metal catalysts. For example, palladium complexes bearing pyridine-based ligands have shown remarkable efficacy in Suzuki, Heck, and C-N coupling reactions. By modifying the steric and electronic properties of the ligand through substitutions on the pyridine ring and the benzyl (B1604629) group, the reactivity and selectivity of the catalyst can be modulated.

Recent research has focused on the synthesis of di(pyridin-2-yl)amine-based ligands for palladium-catalyzed amination reactions. mdpi.com These ligands, which share a similar structural motif with this compound, have demonstrated the ability to facilitate the formation of C-N bonds under mild conditions. The bromine atom on this compound provides a convenient handle for its immobilization onto solid supports, which could lead to the development of recyclable and more sustainable catalyst systems. Future work in this area will likely involve the synthesis and screening of a library of this compound-derived ligands to identify catalysts with superior performance for specific organic transformations.

Emerging Research Avenues in Chemical Biology and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. ontosight.ai The structural features of this compound make it an attractive starting point for the discovery of new therapeutic agents.

The ability to functionalize the pyridine ring at the 5-position via cross-coupling reactions allows for the rapid generation of diverse libraries of compounds for biological screening. This diversity-oriented synthesis approach is a powerful tool in drug discovery. For example, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been investigated as novel macrofilaricidal compounds for treating human filarial infections. acs.org

Furthermore, pyridine and pyrimidine (B1678525) derivatives are known to act as inhibitors of various enzymes, including kinases and histone demethylases. tandfonline.com The this compound core can be elaborated to design specific inhibitors targeting these enzymes, which are implicated in diseases such as cancer and inflammatory disorders. The benzyl group can be modified to optimize binding to the target protein, while the pyridine ring serves as a key recognition element. The exploration of this compound and its analogs as potential anticancer agents, particularly against non-small cell lung cancer, is an active area of research. acs.org

Table 2: Potential Biological Activities of this compound Analogs

Compound ClassPotential Biological ActivityTherapeutic Area
Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-aminesMacrofilaricidalInfectious Diseases acs.org
Substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylatesHistone Demethylase InhibitionOncology tandfonline.com
N-Benzyl-2-phenylpyrimidin-4-amine DerivativesUSP1/UAF1 Deubiquitinase InhibitionOncology acs.org
N-alkyl-N-(pyridin-2-yl)hydroxylamine ScaffoldsAntibacterialInfectious Diseases nih.gov

Challenges and Future Outlook in the Research and Development of this compound and its Analogs

Despite the significant potential of this compound, several challenges remain in its synthesis and application. The synthesis of substituted pyridines can often be complex, requiring multi-step procedures and the use of specialized reagents and catalysts. The development of more efficient and sustainable synthetic routes to this compound and its derivatives is an ongoing area of research. patsnap.com

Looking ahead, the future of this compound research is bright. The continued development of novel cross-coupling methodologies will further expand the synthetic utility of this versatile building block. In materials science, the focus will be on the rational design of functional polymers and supramolecular assemblies with tailored properties. In medicinal chemistry, the combination of combinatorial synthesis and high-throughput screening will accelerate the discovery of new drug candidates based on the this compound scaffold. As our understanding of the structure-property relationships of this compound and its analogs grows, so too will its impact on a wide range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-5-bromopyridin-2-amine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via bromination followed by N-alkylation. For example, bromination of 5-bromopyridin-2-amine derivatives can be achieved using reagents like NBS (N-bromosuccinimide) under controlled conditions. Subsequent N-benzylation involves reacting the brominated intermediate with benzyl halides (e.g., benzyl bromide) in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at reflux .
  • Optimization : Key parameters include solvent choice (DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometric ratios. Continuous flow reactors may enhance scalability and safety in industrial settings .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing N-benzyl-5-bromopyridin-2-amine?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm substitution patterns (e.g., bromine at C5, benzyl group at N2) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₂H₁₁BrN₂: MW 263.14 g/mol) .
    • Crystallography : Single-crystal X-ray diffraction (e.g., R factor < 0.08) resolves bond angles and confirms stereochemistry .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of N-benzyl-5-bromopyridin-2-amine in cross-coupling reactions?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for Suzuki-Miyaura coupling. The bromine atom at C5 shows high electrophilicity, making it reactive toward palladium-catalyzed cross-coupling .
  • Validation : Compare computed activation energies with experimental yields (e.g., 70–90% with Pd(PPh₃)₄) .

Q. How can researchers resolve contradictions in reported biological activities of N-benzyl-5-bromopyridin-2-amine derivatives?

  • Strategy :

Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity .

Structural Analysis : Compare X-ray structures of ligand-protein complexes to identify binding motifs (e.g., halogen bonding with bromine) .

Meta-Analysis : Aggregate data from PubChem and Reaxys to identify outliers or solvent effects .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on N-benzyl-5-bromopyridin-2-amine analogs?

  • Key Modifications :

  • Halogen Substitution : Replace bromine with Cl/F to study electronic effects on bioactivity .
  • Benzyl Group Variation : Introduce electron-withdrawing/donating groups (e.g., NO₂, OMe) to probe steric and electronic interactions .
    • Data Collection : Use high-throughput screening (HTS) to generate IC₅₀ values, paired with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.